2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (molecular formula: C₂₈H₂₇ClN₄O₅, average mass: 534.997 Da) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a 5-methyl-2-phenyloxazol-4-ylmethyl moiety at position 5 . Its structural complexity arises from the fusion of pyrazine, pyrazole, and oxazole rings, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-23-10-9-18(13-19(23)26)20-14-22-25(31)29(11-12-30(22)28-20)15-21-16(2)33-24(27-21)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHZDGTMKHZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives
A structurally related compound, 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile (), shares a pyrazole core but differs in its fused pyran ring and absence of oxazole or pyrazine moieties. This compound, synthesized via a four-component one-pot reaction, emphasizes the versatility of pyrazole derivatives in generating diverse heterocyclic systems.
Schiff Base Derivatives of Pyrazol-3-one
Schiff bases derived from 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () incorporate imine linkages, which are absent in the target compound. These derivatives are synthesized via ethanol reflux with acylpyrazolones and amines, yielding products with variable substituents. While the target compound lacks a Schiff base motif, its oxazolylmethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability relative to smaller Schiff base analogues .
Pyrazolo[3,4-d]pyrimidine Derivatives
Example 76 from (2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a pyrazolo-fused heterocyclic core but replaces pyrazinone with pyrimidine. This substitution alters hydrogen-bonding capacity and aromatic π-stacking interactions. The target compound’s chloro-ethoxy-phenyl group may enhance hydrophobic interactions compared to the fluorophenyl and morpholine-thiophene moieties in Example 76 .
Physicochemical Properties
Structural Impact on Bioactivity
- Oxazole vs. Thiophene : The target’s oxazole ring (electron-rich) may engage in stronger dipole interactions compared to thiophene in Example 76 .
- Chloro-ethoxy-phenyl vs. Methoxyphenyl : The chloro and ethoxy groups in the target compound could improve metabolic stability over methoxy-substituted analogues .
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